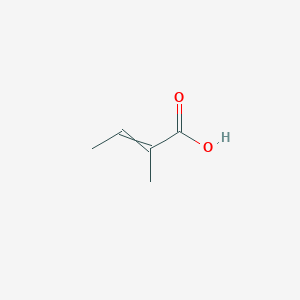
2-Ethyl-1-methylbenzimidazole
Vue d'ensemble
Description
2-Ethyl-1-methylbenzimidazole is a benzimidazole derivative. It contains a total of 24 atoms: 12 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms . It also contains a total of 25 bonds: 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Imidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis
The molecular structure of this compound includes 1 Imidazole, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring . It also contains 10 aromatic bonds and 1 rotatable bond .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives involve an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Applications De Recherche Scientifique
Inhibition of Heme Synthesis : 2-Ethyl-5-methylbenzimidazole shows inhibitory effects on heme synthesis in chicken erythrocytes, which may relate to its influence on the multiplication of influenza A or B virus, suggesting a role in antiviral research (Abbott & Dodson, 1954).
Antimicrobial Properties : Various benzimidazole derivatives, including 2-methylbenzimidazole, have shown considerable antimicrobial activity against gram-positive, gram-negative bacteria, and yeast, indicating their potential in developing new antimicrobial agents (Fahmy, El-masry, & Ali Abdelwahed, 2001).
Corrosion Inhibition : Studies on benzimidazole derivatives, such as 2-methylbenzimidazole, suggest their effectiveness as corrosion inhibitors for metals like mild steel, demonstrating their application in materials science (Obot & Obi-Egbedi, 2010).
Synthesis of Heterocyclic Compounds : Benzimidazole derivatives, including 2-methylbenzimidazole, are key intermediates in the synthesis of various fused spiropolyheterocyclic derivatives, which have applications in organic synthesis and drug development (El-zohry, Mohamed, & Hussein, 2009).
Ferroelectric and Antiferroelectric Properties : Certain benzimidazole derivatives, like 2-methylbenzimidazole, exhibit ferroelectric switching and thermal robustness, suggesting their use in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antiprotozoal Activity : 1-Methylbenzimidazole derivatives have shown significant antiprotozoal activity, surpassing drugs like metronidazole in effectiveness against parasites like Giardia intestinalis and Trichomonas vaginalis, indicating their potential in treating protozoal infections (Valdez-Padilla et al., 2009).
Photocatalysis in Organic Synthesis : Photocatalytic synthesis of 2-substituted benzimidazoles from 2-nitroanilines using TiO2-P25 indicates a novel method in organic synthesis and environmental-friendly chemistry (Annadhasan, Selvam, & Swaminathan, 2012).
Antiallergic Agents : Acidic derivatives of benzimidazole have shown potential antiallergic activity, comparable to standard drugs like disodium cromoglycate, suggesting their use in developing new antiallergic medications (Wade, Toso, Matson, & Stelzer, 1983).
Toxicity Studies : The toxicity of 2-alkyl-5-methylbenzimidazole homologues has been investigated in chick embryos, providing essential data for evaluating the safety of these compounds in biological systems (Clary, Blackwood, & Mountney, 1962).
Molluscicidal Activities : Some benzimidazole derivatives exhibit antimicrobial and molluscicidal activities, expanding their potential applications in agricultural and public health sectors (Nofal, Fahmy, & Mohamed, 2002).
Mécanisme D'action
While the specific mechanism of action for 2-Ethyl-1-methylbenzimidazole is not mentioned in the search results, benzimidazole derivatives are known to exhibit a wide range of biological activities . They are structural isosteres of naturally occurring nucleotides, allowing them to interact with various therapeutic targets .
Safety and Hazards
Orientations Futures
Benzimidazole derivatives, including 2-Ethyl-1-methylbenzimidazole, have been extensively studied due to their vast therapeutic potential in cancer research . The optimization of benzimidazole-based structures has resulted in marketed drugs, and many benzimidazole-based anticancer drugs are in late phases of clinical development . This suggests that there is ongoing interest in the development of novel and potent benzimidazole-containing drugs .
Propriétés
IUPAC Name |
2-ethyl-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUNPOOESGZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



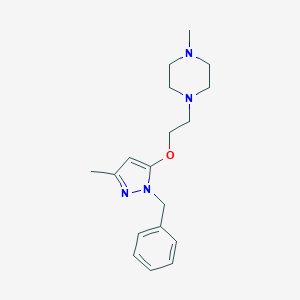
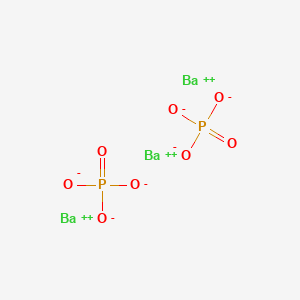

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)



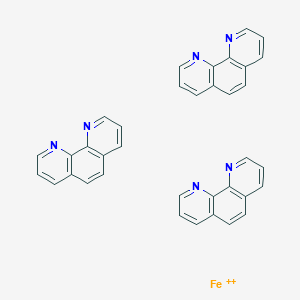
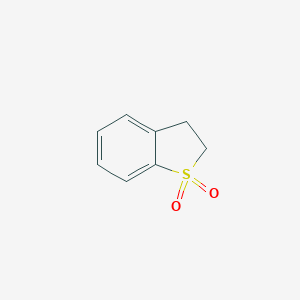


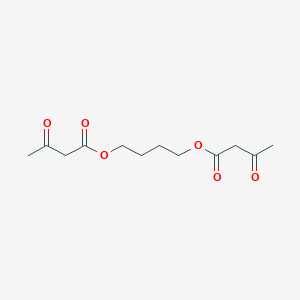
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
